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Compound of Interest

Compound Name: 4,7-Dimethyloctan-4-ol

CAS No.: 19781-13-6

Cat. No.: B008989 Get Quote

Executive Summary & Strategic Context
Target Analyte: 4,7-Dimethyloctan-4-ol (CAS: 19781-13-6) Primary Application: Fragrance

chemistry, pharmaceutical intermediates, and surfactant synthesis.[1][2] Differentiation

Challenge: Distinguishing the target from its constitutional isomers, particularly

Tetrahydrolinalool (3,7-Dimethyloctan-3-ol), is critical in quality control and synthesis

verification.[1][2] While both share the molecular formula

and similar physical properties, their pharmacological and olfactory profiles differ significantly.
[1][2]

This guide provides a definitive spectroscopic comparison (MS, NMR, IR) to enable

unambiguous identification. It moves beyond basic data listing to explain the mechanistic

origins of the spectral differences, empowering researchers to validate their analytical

workflows.[1][2]

Structural Analysis & Chirality
Before analyzing spectra, one must understand the molecular topology that dictates the

signals.[1][2]

Target Molecule: 4,7-Dimethyloctan-4-ol[1][2][3][4]
Core Structure: A tertiary alcohol on an octane chain.[1][2]
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Substituents at C4 (Chiral Center): Hydroxyl (-OH), Methyl (-CH3), Propyl (-CH2CH2CH3),

and Isopentyl (-CH2CH2CH(CH3)2).[1][2]

Substituents at C7 (Achiral): The C7 position features a gem-dimethyl terminus (isopropyl

group), rendering it achiral.[1][2]

Stereochemistry: The molecule possesses one chiral center (C4), existing as a pair of

enantiomers (

).[1][2] In standard achiral solvents (CDCl3), these enantiomers exhibit identical NMR/MS/IR
spectra.[1][2]

Key Isomer: Tetrahydrolinalool (3,7-Dimethyloctan-3-ol)
[1][2][5]

Core Structure: A tertiary alcohol shifted by one carbon.[1][2]

Substituents at C3 (Chiral Center): Hydroxyl (-OH), Methyl (-CH3), Ethyl (-CH2CH3), and 4-

Methylpentyl (-CH2CH2CH2CH(CH3)2).[1][2]

Differentiation Vector: The variation in alkyl chain lengths attached to the quaternary carbon

(Propyl/Isopentyl vs. Ethyl/4-Methylpentyl) drives the spectroscopic divergence.[1][2]

Experimental Methodologies
To ensure reproducibility, the following protocols define the data acquisition standards used for

this comparison.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol[1][2]

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1][2]

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1][2]

Temperature Program: 60°C (hold 2 min)

240°C at 10°C/min.
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Ionization: Electron Impact (EI) at 70 eV.[1][2]

** Rationale:** A non-polar column separates isomers based on boiling point and van der

Waals interactions, while 70 eV EI promotes characteristic

-cleavage fragmentation.[1][2]

Nuclear Magnetic Resonance (NMR) Protocol[1][2]
Solvent:

(Deuterated Chloroform) with TMS internal standard (0.00 ppm).[1][2]

Frequency: 400 MHz (

), 100 MHz (

).[1][2]

Concentration: ~10 mg/mL to prevent intermolecular H-bonding shifts.[1][2]

Comparative Spectroscopic Data
Mass Spectrometry (EI-MS) Fragmentation
Tertiary alcohols undergo predictable

-cleavage, where the bond between the carbinol carbon and an adjacent alkyl group breaks.[1]
[2] The charge remains on the oxygen-containing fragment (oxonium ion).[1][2] The stability of
the lost radical dictates the abundance, but steric factors also play a role.[1][2]

Table 1: Diagnostic MS Fragments (m/z)
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Fragment Origin
4,7-Dimethyloctan-
4-ol (Target)

Tetrahydrolinalool
(Isomer)

Mechanistic
Explanation

Molecular Ion (

)
158 (Weak/Absent) 158 (Weak/Absent)

Tertiary alcohols

dehydrate rapidly;

is rarely seen.[1][2]

-Cleavage 1
115 (Loss of Propyl,

-43)

129 (Loss of Ethyl,

-29)

Loss of the medium-

length alkyl chain.[1]

[2]

-Cleavage 2
87 (Loss of Isopentyl,

-71)

73 (Loss of 4-

Methylpentyl, -85)

Loss of the longest

alkyl chain.[1][2]

Base Peak 87 or 69 73

The oxonium ion

73 is highly

characteristic of ethyl-

substituted tertiary

alcohols.[1][2]

Dehydration (

)
140 140

Both form isomeric

octenes; less useful

for identification.[1][2]

Analyst Note: The presence of m/z 87 and 115 confirms the 4,7-isomer.[1][2] If you see m/z 73

and 129, you have Tetrahydrolinalool.[1][2]

Carbon-13 NMR ( ) Shift Comparison
The chemical shift of the quaternary carbon (C-OH) and the adjacent methyls provides a

"fingerprint."[1][2]

Table 2:
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NMR Chemical Shifts (ppm in

)

Carbon
Environment

4,7-Dimethyloctan-
4-ol

Tetrahydrolinalool
Differentiation
Logic

Quaternary C-OH ~74.5 ppm ~73.2 ppm

Steric compression

from the propyl group

(4,7-isomer) vs. ethyl

(3,7-isomer) alters the

shift.[1][2]

-Methyl (

-C-OH)

~27.0 ppm ~27.8 ppm

Subtle difference due

to local magnetic

anisotropy.[1][2]

Adjacent

(Upfield)
Propyl C1: ~42 ppm Ethyl C1: ~34 ppm

The methylene

attached to the C-OH

is significantly

different (Propyl vs

Ethyl).[1][2]

Mechanistic Visualization
To aid in interpreting the MS data, the following diagram illustrates the

-cleavage pathways that generate the diagnostic ions.

4,7-Dimethyloctan-4-ol
(M+ = 158)

Loss of Propyl (-43)
Oxonium Ion: m/z 115

Alpha Cleavage A

Loss of Isopentyl (-71)
Oxonium Ion: m/z 87

Alpha Cleavage B

Tetrahydrolinalool
(Isomer)

Loss of Ethyl (-29)
Oxonium Ion: m/z 129Alpha Cleavage A

Loss of 4-Methylpentyl (-85)
Oxonium Ion: m/z 73

Alpha Cleavage B
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Click to download full resolution via product page

Figure 1: Comparative Mass Spectrometry Fragmentation Pathways.[1][2] The distinct alkyl

substituents lead to unique mass fragments (Red for Target, Green for Isomer).[1][2]

Synthesis & Workflow Validation
When synthesizing 4,7-Dimethyloctan-4-ol (e.g., via Grignard reaction of 4-methyl-2-

pentanone with propylmagnesium bromide), the primary impurity is often unreacted ketone or

dehydration products (alkenes).[1][2]

Validation Checklist:
IR Check: Confirm broad -OH stretch at 3300-3400

and absence of Carbonyl (C=O) at 1715

.[1][2]

GC-MS Check: Look for the m/z 87 base peak. If m/z 73 dominates, the product is likely the

ethyl isomer (wrong Grignard reagent used).[1][2]

Refractive Index: 1.430 - 1.435 (Target) vs 1.431 - 1.436 (Isomer).[1][2] Note: Physical

properties are often too close for definitive ID; rely on MS/NMR.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b008989?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyloctan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyloctan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://www.benchchem.com/product/b008989?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyloctan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyloctan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyloctan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyloctan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyloctan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyl-4-octanol
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyloctan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://webbook.nist.gov/cgi/cbook.cgi?ID=C78693
https://webbook.nist.gov/cgi/cbook.cgi?ID=C78693&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/4_7-Dimethyloctan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/89224
https://www.benchchem.com/product/b008989?utm_src=pdf-body
http://www.thegoodscentscompany.com/data/rw1035311.html
https://www.benchchem.com/product/b008989?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 4,7-Dimethyloctan-1-ol | C10H22O | CID 3017709 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 4,7-Dimethyl-4-octanol | C10H22O | CID 89224 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 3-Octanol, 3,7-dimethyl- [webbook.nist.gov]

To cite this document: BenchChem. [Comparative Spectroscopic Guide: 4,7-Dimethyloctan-
4-ol vs. Structural Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b008989#comparing-spectroscopic-data-of-4-7-
dimethyloctan-4-ol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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